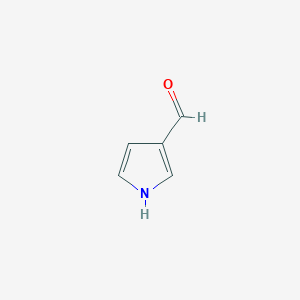

1H-pyrrole-3-carbaldehyde

Vue d'ensemble

Description

1H-Pyrrole-3-carbaldehyde is an organic compound with the molecular formula C5H5NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an aldehyde group at the third position of the pyrrole ring. It is a versatile intermediate in organic synthesis and finds applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Analyse Des Réactions Chimiques

Reaction Mechanisms

The reactions involving 1H-pyrrole-3-carbaldehyde typically proceed through well-defined mechanisms:

-

Formation of Imines : The initial step often involves the condensation of an amine with an aldehyde to form an imine, which subsequently participates in further reactions.

-

Cyclization : Following imine formation, cyclization occurs, leading to the formation of the pyrrole structure. This step is crucial as it determines the final configuration and substituents on the pyrrole ring.

Notable Reactions

Several notable reactions involving this compound are summarized below:

Bioactive Derivatives

Research has shown that modifying the pyrrole structure can lead to compounds with enhanced biological activity. For instance, derivatives synthesized via Mannich reactions have been reported to exhibit significant activity against various cancer cell lines .

Structural Diversity

The ability to introduce different functional groups onto the pyrrole ring through various synthetic routes enables the development of a library of compounds for biological screening.

Applications De Recherche Scientifique

Table 1: Synthesis Conditions and Yields

| Entry | Solvent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | DMSO | Proline, 70°C | 65-80% |

| 2 | DMF | Pd(OAc)₂, K₂CO₃ | 78% |

| 3 | Ethanol | Room Temp | 50-80% |

Biological Activities

1H-Pyrrole-3-carbaldehyde and its derivatives exhibit promising biological activities. Research indicates that these compounds can serve as scaffolds for developing new pharmaceuticals due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrrole-3-carbaldehyde showed significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting potential for anticancer drug development .

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde | Anticancer | 12.5 |

| Pyrroloquinoline | Antimicrobial | 8.0 |

| Pyrrolo-oxadiazole | Antiviral | 5.5 |

Applications in Medicinal Chemistry

The unique structure of this compound makes it an attractive candidate for drug design. Its derivatives have been explored for:

- Antimicrobial agents : Certain derivatives have shown effectiveness against resistant bacterial strains.

- Anti-inflammatory drugs : The compound's ability to modulate inflammatory pathways has been documented in several studies.

Recent research emphasizes the synthesis of functionalized pyrrole derivatives to enhance bioactivity and selectivity towards specific targets in disease pathways .

Agrochemical Applications

In agrochemistry, pyrrole-based compounds have been investigated for their potential as:

Mécanisme D'action

The mechanism of action of 1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the pyrrole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.

1H-Pyrrole-2-carbaldehyde: Aldehyde group at the second position of the pyrrole ring.

1H-Pyrrole-3-carboxylic acid: Carboxylic acid group instead of an aldehyde group at the third position.

Uniqueness: 1H-Pyrrole-3-carbaldehyde is unique due to its specific reactivity and versatility as a synthetic intermediate. The presence of the aldehyde group at the third position allows for selective functionalization and derivatization, making it a valuable compound in organic synthesis .

Activité Biologique

1H-Pyrrole-3-carbaldehyde, a compound belonging to the pyrrole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antimalarial, and enzyme inhibition effects, supported by various studies and synthesized derivatives.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including one-pot multicomponent reactions. Recent advancements in synthetic methodologies have made it easier to obtain this compound and its derivatives with improved yields and purity. For instance, a study reported an efficient method using in situ generated imines and succinaldehyde, leading to a range of bioactive pyrrole-3-carbaldehydes under mild conditions .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives. A series of pyrrole-3-carboxylate derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. The presence of substituents like methoxy groups was found to enhance the antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|

| 8a | 20 | 15 |

| 8b | 25 | 18 |

| 8c | 30 | 22 |

Antimalarial Activity

Research has highlighted the antimalarial properties of pyrrole derivatives. For instance, structure-activity relationship studies on pyrrolone compounds indicated that modifications could lead to enhanced activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited significant selectivity for the parasite over mammalian cells, making them promising candidates for further development .

Table 2: Antimalarial Efficacy of Pyrrolone Derivatives

| Compound | Dose (mg/kg/day) | Route | % Reduction in Parasitaemia | Survival (days) |

|---|---|---|---|---|

| 43 | 50 | ip | 10.0 | 4 |

| 56 | 50 | ip | 21.8 | 4 |

| 57 | 50 | ip | 99.9 | 13.7 |

The biological activities of this compound are attributed to its ability to interact with various biological targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and influencing numerous biological pathways such as cell signaling and metabolism . This interaction is crucial for its antimicrobial and antimalarial effects.

Case Studies

Several case studies have explored the therapeutic applications of pyrrole derivatives:

- Antimicrobial Efficacy : A study on a series of methyl-substituted pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of electron-donating groups like methoxy enhanced their effectiveness.

- Antimalarial Properties : In vivo studies using rodent models showed that certain pyrrolone derivatives significantly reduced parasitaemia levels compared to controls, indicating potential for development into antimalarial therapies.

Propriétés

IUPAC Name |

1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNYVNOFAWYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348716 | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-39-8 | |

| Record name | Pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1H-pyrrole-3-carbaldehyde derivatives suitable for modifying biocathodes?

A: this compound derivatives, particularly those mimicking the structure of bilirubin, show promise in enhancing the performance of bilirubin oxidase (BOx) biocathodes. These derivatives act as orienting agents, facilitating the proper immobilization and orientation of BOx on electrode surfaces [, ]. This optimized orientation improves electron transfer between the enzyme and the electrode, leading to enhanced catalytic currents [, ].

Q2: Can you provide an example of how this compound derivatives improve biocathode performance?

A: Research demonstrates that incorporating 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a functional analog of bilirubin, alongside a cross-linking agent on multi-wall carbon nanotube-modified electrodes significantly boosts current density compared to unmodified or solely bilirubin-modified electrodes []. This improvement highlights the synergistic effect of proper enzyme orientation and immobilization achieved through these derivatives.

Q3: Beyond biocathodes, are there other applications for this compound derivatives?

A: These derivatives are versatile building blocks in organic synthesis. For example, they serve as precursors for synthesizing (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives, some of which occur naturally, using the Horner-Wadsworth-Emmons reaction []. This reaction pathway highlights the potential of these compounds in natural product synthesis and related fields.

Q4: Are there any challenges in synthesizing this compound derivatives?

A: Synthesizing specific derivatives, like 4-phosphino-1H-pyrrole-3-carbaldehyde, can be challenging. Research indicates that achieving optimal yields requires exploring multiple synthetic routes and optimizing reaction conditions [, ]. For instance, formylation of the corresponding 3-(diphenylphosphorothioyl)-1H-pyrrole derivative proved to be a more efficient method for specific 4-phosphoryl-3-formylpyrroles [].

Q5: What future research directions are promising for this compound derivatives?

A: Further exploration of their use in synthesizing chiral bidentate phosphine ligands, as suggested by the successful conversion of the formyl group to a Schiff base and the reduction of the phosphoryl group to phosphine [], holds potential for asymmetric catalysis and other areas. Additionally, investigating their applications in material science, beyond their use in modifying electrodes, could reveal new functionalities and uses for these versatile compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.